

A Technical Guide to the Synthesis and Crystallization of L-Lysine Sulphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Lysine sulfate*

Cat. No.: B8821835

[Get Quote](#)

Introduction: L-lysine is an essential amino acid critical for protein synthesis in monogastric animals and is a vital component in the animal feed, food fortification, and pharmaceutical industries.^{[1][2]} While commonly produced as L-lysine hydrochloride, L-lysine sulphate offers economic and environmental advantages, as its production can be more integrated with the initial fermentation process.^[2] This technical guide provides an in-depth overview of the synthesis and crystallization of L-lysine sulphate, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide details the primary production pathway via microbial fermentation and subsequent chemical conversion and purification steps.

Physicochemical Properties

L-lysine sulphate is the sulphate salt of L-lysine. Its physical and chemical characteristics are fundamental to its handling, formulation, and application. Key properties are summarized in the table below.

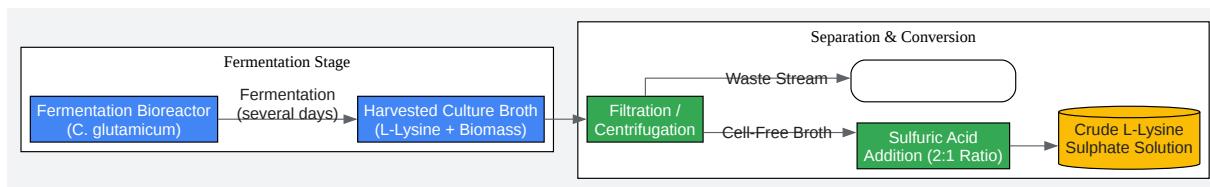
Property	Value	References
Chemical Name	L-Lysine, sulfate (2:1)	[3]
Molecular Formula	$(C_6H_{14}N_2O_2)_2 \cdot H_2SO_4$ / $C_{12}H_{28}N_4O_8S$	[3][4]
Molecular Weight	390.45 g/mol	[4]
CAS Number	60343-69-3	[3][4][5]
Appearance	White to off-white or brown/light brown crystalline powder/granules.	[3][4][6]
Melting Point	~263°C (decomposes)	[3][4]
Solubility in Water	Highly soluble; ≥ 300 g/L at 20°C; 65 g/100 mL at 20°C. Solubility increases with temperature.	[3][4][7]
Solubility in Organic Solvents	Generally insoluble in ethanol, ether, and chloroform.	[4][7]
pH (10% solution)	5.0 - 6.5	[3]

Synthesis of L-Lysine Sulphate

The industrial synthesis of L-lysine sulphate is a multi-step process that begins with the biotechnological production of L-lysine, followed by its conversion to the sulphate salt.

The primary route for L-lysine production is microbial fermentation.[1] Genetically optimized strains of bacteria, most commonly *Corynebacterium glutamicum* or *Escherichia coli*, are used to achieve high yields.[1][8][9]

Experimental Protocol: Fermentation


- Microorganism Selection: High-yield strains of *Corynebacterium glutamicum* or *E. coli* are selected.[8]

- Culture Medium Preparation: A nutrient-rich medium is prepared, typically containing a carbon source (e.g., glucose, molasses), a nitrogen source (e.g., ammonia, ammonium sulphate), vitamins, and essential minerals.[8][10]
- Inoculation and Fermentation: The sterile medium in a fermentation tank is inoculated with the selected bacterial strain. The fermentation is conducted under controlled conditions of temperature (e.g., 35°C), pH (e.g., 7.30, maintained with ammonia), and aeration to optimize bacterial growth and lysine production.[8][10] The process typically runs for several days as the bacteria produce L-lysine as a metabolic byproduct.[8]
- Harvesting: Once the desired L-lysine concentration is reached, the fermentation broth, a mixture of L-lysine, bacterial cells, and other metabolites, is harvested for downstream processing.[8]

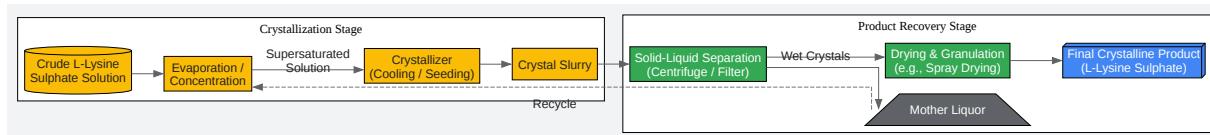
Following fermentation, the L-lysine in the broth is converted to its sulphate salt. This can be achieved either by adding sulfuric acid during fermentation or, more commonly, after the separation of biomass.[8][10]

Experimental Protocol: Sulfation

- Biomass Separation: The harvested fermentation broth is processed to separate the bacterial cells. This is typically achieved through centrifugation or filtration techniques like ultrafiltration, resulting in a clarified, lysine-rich liquid (cell-free broth).[8][11][12]
- Chemical Conversion: The purified L-lysine solution is treated with sulfuric acid (H_2SO_4) to form L-lysine sulphate.[8] The reaction is stoichiometric, with a preferred molar ratio of lysine to sulfuric acid being 2:1.[13]
- Concentration: The resulting L-lysine sulphate solution is often concentrated via evaporation to increase the solute concentration in preparation for crystallization and drying.[11][14]

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis of L-lysine sulphate.


Crystallization and Product Recovery

Crystallization is a critical step for purifying L-lysine sulphate and obtaining a stable, solid product with uniform particle size.[14][15] The high solubility of L-lysine sulphate in water necessitates specific approaches to induce crystallization.[4][7]

Experimental Protocol: Crystallization and Drying

- **Supersaturation:** The concentrated L-lysine sulphate solution is brought to a state of supersaturation. This is typically achieved through evaporation crystallization (removing water) or cooling crystallization (reducing solubility by lowering the temperature).[14] The choice of method depends on the solubility characteristics and energy considerations.[14]
- **Nucleation and Crystal Growth:** Crystallization is initiated, sometimes with the addition of seed crystals to control particle size and morphology. The solution is maintained under controlled conditions to allow for steady crystal growth.
- **Crystal Slurry Separation:** The resulting crystal slurry is subjected to a solid-liquid separation step, such as centrifugation or filtration, to harvest the wet crystals.[14] The remaining liquid, or mother liquor, is often recycled back into the process to increase the overall yield.[14]
- **Drying and Granulation:** The final product is obtained by drying the wet crystals. For feed-grade products, spray drying or spray granulation is commonly employed, which

simultaneously dries the material and forms it into granules.[6][16] This process results in a flowable powder with good handling properties.[6]

[Click to download full resolution via product page](#)

Fig. 2: Workflow for the crystallization and recovery of L-lysine sulphate.

Product Specifications

The final L-lysine sulphate product is analyzed to ensure it meets quality standards for its intended application. Feed-grade products contain residual nutrients from the fermentation broth, whereas pharmaceutical-grade material requires higher purity.[3][4][17]

Parameter	Specification (Feed Grade 70%)	Specification (High Purity)	References
L-Lysine Content	≥ 55.0%	≥ 98.5% (as L-Lysine Sulphate)	[3][4]
Sulphate Content	-	19.0 - 21.0%	[3]
Loss on Drying	≤ 4.0%	≤ 1.0%	[3][4]
Residue on Ignition	-	≤ 0.2%	[3]
Heavy Metals	≤ 20 ppm	≤ 10 ppm	[3][4]
Arsenic	≤ 2 ppm	-	[4]
Other Amino Acids	Present (e.g., <10%)	Not specified (minimal)	[6][18]

Conclusion: The production of L-lysine sulphate is a well-established industrial process that combines biotechnology with chemical engineering principles. The process begins with high-yield microbial fermentation to produce L-lysine, followed by a straightforward chemical conversion using sulfuric acid. Subsequent crystallization and drying steps are tailored to produce a stable, solid product with specifications suited for its primary market in animal nutrition. The integration of these steps provides an efficient and cost-effective alternative to the production of L-lysine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pangoo.biz [pangoo.biz]
- 6. L-Lysine sulfate [nbgroup.cn]
- 7. stargrace-magnesite.com [stargrace-magnesite.com]
- 8. stargrace-magnesite.com [stargrace-magnesite.com]
- 9. feedvit.com [feedvit.com]
- 10. US5133976A - Fermentation process for producing lysine sulphate for animal nutrition - Google Patents [patents.google.com]
- 11. Industrial Production of Amino Acid (L-Lysine) | PPT [slideshare.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN102925505B - Method for preparing high-purity lysine sulfate by one-time fermentation - Google Patents [patents.google.com]
- 14. gea.com [gea.com]
- 15. pubs.acs.org [pubs.acs.org]

- 16. US6017555A - Process for making L-lysine feed supplement - Google Patents [patents.google.com]
- 17. atiken.com [atiken.com]
- 18. L-Lysine Sulphate 70% - LACOR GmbH || LACOR GmbH [lacor.co.at]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Crystallization of L-Lysine Sulphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821835#synthesis-and-crystallization-of-l-lysine-sulphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com